molecular formula C7H13ClO3S B1382656 (1-Methoxycyclopentyl)methanesulfonyl chloride CAS No. 1785179-73-8

(1-Methoxycyclopentyl)methanesulfonyl chloride

Cat. No.: B1382656
CAS No.: 1785179-73-8
M. Wt: 212.7 g/mol
InChI Key: KQKYQFCSOHVZQS-UHFFFAOYSA-N
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Description

(1-Methoxycyclopentyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C7H13ClO3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a cyclopentyl ring substituted with a methoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1-Methoxycyclopentyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a cyclopentyl derivative. One common method is the reaction of methanesulfonyl chloride with 1-methoxycyclopentanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the methanesulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Methoxycyclopentyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Methoxycyclopentyl)methanesulfonyl chloride involves the formation of a highly reactive intermediate, sulfene (CH2=SO2), through an E1cb elimination process. This intermediate then reacts with nucleophiles, such as alcohols, amines, or thiols, to form the corresponding sulfonate, sulfonamide, or sulfonothioate derivatives. The reaction proceeds via nucleophilic attack on the sulfene intermediate, followed by proton transfer to generate the final product .

Comparison with Similar Compounds

Uniqueness: (1-Methoxycyclopentyl)methanesulfonyl chloride is unique due to the presence of the methoxycyclopentyl group, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

(1-methoxycyclopentyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-11-7(4-2-3-5-7)6-12(8,9)10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKYQFCSOHVZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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